

# Spectroscopic Analysis of Ethoxypropanol: A Technical Guide

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## Compound of Interest

Compound Name: *Ethoxypropanol*

Cat. No.: *B1617513*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethoxypropanol**, a versatile solvent with applications across various scientific disciplines. This document focuses on the three main isomers: 1-ethoxy-2-propanol, 2-ethoxy-1-propanol, and 3-ethoxy-1-propanol. The guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of **ethoxypropanol**. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

### 1-Ethoxy-2-propanol

Structure:  $\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{OCH}_2\text{CH}_3$

Table 1: NMR Spectroscopic Data for 1-Ethoxy-2-propanol

<sup>1</sup> H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.12	d	3H	-CH(OH)CH <sub>3</sub>	
~1.18	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
~3.2-3.5	m	3H	-CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub>	
~3.45	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	
~3.85	m	1H	-CH(OH)CH <sub>3</sub>	
~2.5 (broad s)	s	1H	-OH	
<sup>13</sup> C NMR	Chemical Shift (ppm)	Assignment		
~15.3	-OCH <sub>2</sub> CH <sub>3</sub>			
~20.8	-CH(OH)CH <sub>3</sub>			
~66.0	-OCH <sub>2</sub> CH <sub>3</sub>			
~68.1	-CH(OH)CH <sub>3</sub>			
~75.9	-CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub>			

Table 2: IR Spectroscopic Data for 1-Ethoxy-2-propanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~2970, 2930, 2870	Strong	C-H Stretch (Aliphatic)
~1110	Strong	C-O Stretch (Ether and Alcohol)

Table 3: Mass Spectrometry Data for 1-Ethoxy-2-propanol

m/z	Relative Intensity	Proposed Fragment
45	High	$[\text{CH}_3\text{CH}=\text{OH}]^+$
59	Medium	$[\text{CH}(\text{OH})\text{CH}_2\text{OCH}_2]^+$
31	Medium	$[\text{CH}_2\text{OH}]^+$
89	Low	$[\text{M} - \text{CH}_3]^+$
75	Low	$[\text{M} - \text{C}_2\text{H}_5]^+$
104	Low	$[\text{M}]^+$ (Molecular Ion)

## 2-Ethoxy-1-propanol

Structure:  $\text{CH}_3\text{CH}(\text{OCH}_2\text{CH}_3)\text{CH}_2\text{OH}$

Table 4: NMR Spectroscopic Data for 2-Ethoxy-1-propanol

<sup>1</sup> H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.15	d	3H	- CH(OCH <sub>2</sub> CH <sub>3</sub> )C H <sub>3</sub>	
~1.19	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
~3.4-3.6	m	3H	- CH(OCH <sub>2</sub> CH <sub>3</sub> )C H <sub>3</sub> & -CH <sub>2</sub> OH	
~3.55	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	
~2.0 (broad s)	s	1H	-OH	
<sup>13</sup> C NMR	Chemical Shift (ppm)	Assignment		
~15.4	-OCH <sub>2</sub> CH <sub>3</sub>			
~16.0	- CH(OCH <sub>2</sub> CH <sub>3</sub> )C H <sub>3</sub>			
~64.5	-OCH <sub>2</sub> CH <sub>3</sub>			
~67.1	-CH <sub>2</sub> OH			
~75.2	- CH(OCH <sub>2</sub> CH <sub>3</sub> )C H <sub>3</sub>			

Table 5: IR Spectroscopic Data for 2-Ethoxy-1-propanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~2970, 2930, 2870	Strong	C-H Stretch (Aliphatic)
~1100	Strong	C-O Stretch (Ether and Alcohol)

Table 6: Mass Spectrometry Data for 2-Ethoxy-1-propanol

m/z	Relative Intensity	Proposed Fragment
45	High	[CH <sub>3</sub> CH=OH] <sup>+</sup>
73	Medium	[CH(OCH <sub>2</sub> CH <sub>3</sub> )CH <sub>3</sub> ] <sup>+</sup>
31	Medium	[CH <sub>2</sub> OH] <sup>+</sup>
59	Low	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
104	Low	[M] <sup>+</sup> (Molecular Ion)

## 3-Ethoxy-1-propanol

Structure: CH<sub>3</sub>CH<sub>2</sub>OCH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH

Table 7: NMR Spectroscopic Data for 3-Ethoxy-1-propanol

<sup>1</sup> H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.20	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
~1.80	p	2H	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O H	
~3.50	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	
~3.55	t	2H	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O H	
~3.70	t	2H	-CH <sub>2</sub> CH <sub>2</sub> OH	
~2.5 (broad s)	s	1H	-OH	
<sup>13</sup> C NMR	Chemical Shift (ppm)	Assignment		
~15.2	-OCH <sub>2</sub> CH <sub>3</sub>			
~32.0	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O H			
~61.9	-CH <sub>2</sub> CH <sub>2</sub> OH			
~66.6	-OCH <sub>2</sub> CH <sub>3</sub>			
~69.6	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O H			

Table 8: IR Spectroscopic Data for 3-Ethoxy-1-propanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3380	Strong, Broad	O-H Stretch
~2970, 2930, 2870	Strong	C-H Stretch (Aliphatic)
~1115	Strong	C-O Stretch (Ether and Alcohol)

Table 9: Mass Spectrometry Data for 3-Ethoxy-1-propanol

m/z	Relative Intensity	Proposed Fragment
31	High	[CH <sub>2</sub> OH] <sup>+</sup>
59	Medium	[CH <sub>2</sub> CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
45	Medium	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
75	Low	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
104	Low	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

- **Sample Preparation:** A small amount of the **ethoxypropanol** isomer (typically 5-20 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- **Data Acquisition:** The prepared sample tube is placed in the NMR probe. For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard. Integration of the  $^1\text{H}$  NMR signals provides the relative ratio of protons in different chemical environments.

## Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a liquid sample like **ethoxypropanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- **Data Analysis:** The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. The positions of these bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** A dilute solution of the **ethoxypropanol** isomer in a volatile solvent is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the GC column.

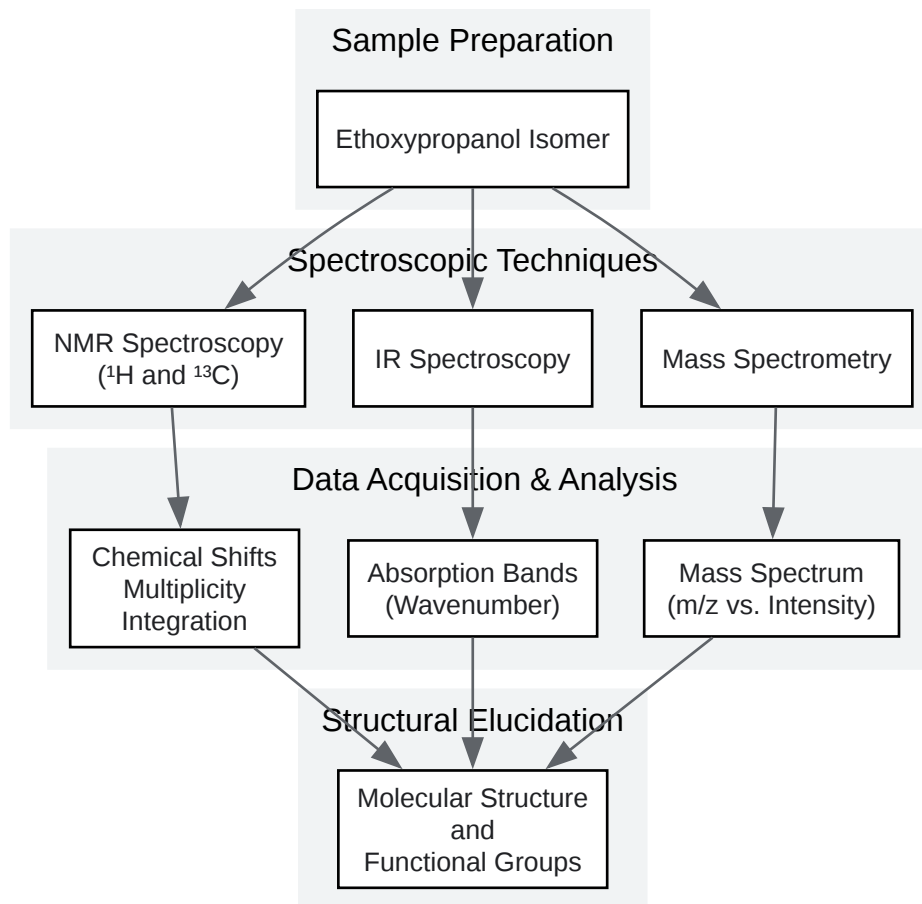


- **Ionization:** As the **ethoxypropanol** molecules elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ( $[M]^+$ ).
- **Fragmentation and Mass Analysis:** The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection and Spectrum Generation:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

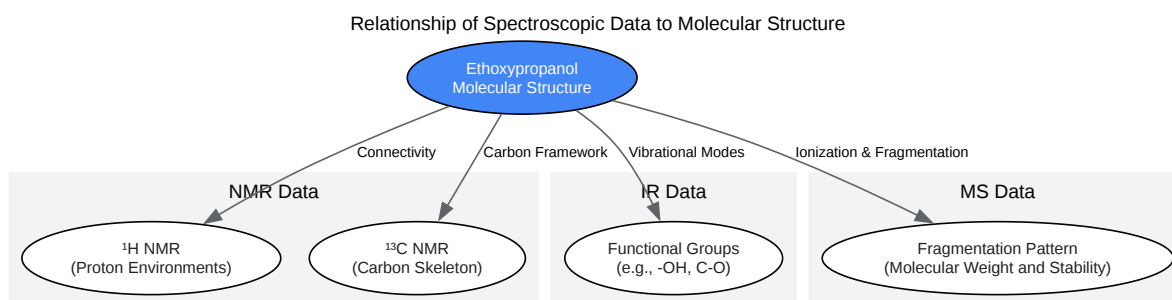
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **ethoxypropanol**.

## Workflow for Spectroscopic Analysis of Ethoxypropanol



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A logical workflow for the spectroscopic analysis of **ethoxypropanol**.



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Relationship between spectroscopic data and molecular structure.

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